![molecular formula C15H15N5S2 B2648934 2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-23-2](/img/structure/B2648934.png)
2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrimidine ring, a phenyl ring, and a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The molecule also contains ethylsulfanyl and methylsulfanyl groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The phenyl ring is a six-membered carbon ring with alternating double and single bonds, characteristic of aromatic compounds.科学的研究の応用
Synthesis and Structural Analysis
The synthesis of pyrimidine derivatives, including those structurally similar to 2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine, is a significant area of interest due to their wide range of biological activities. For instance, the synthesis of novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups has been explored, revealing that some derivatives exhibit antimicrobial activities surpassing those of reference drugs. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Optical and Electronic Properties
Pyrimidine derivatives have also been studied for their electronic and optical properties. A study on thiopyrimidine derivatives through Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses highlighted their promising applications in nonlinear optics (NLO) and electronic materials. The NLO properties of these molecules were found to be larger compared to the standard molecule, indicating considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Anticancer and Antitumor Applications
The exploration of pyrimidine derivatives extends to their potential anticancer and antitumor applications. New sulfanyl pyrimidin-4(3H)-one derivatives have been synthesized, showing promising results in antibacterial activity, which suggests their utility in developing new chemotherapeutic agents. Some compounds demonstrated high activity levels in preliminary screenings, indicating their potential efficacy against specific cancer cell lines (Stolarczyk et al., 2018).
Molecular Docking and Pharmacological Potential
Further research into pyrimidine derivatives includes molecular docking studies to explore their interactions with biological targets. For instance, spectroscopic investigation of a specific pyrimidine-5-carbonitrile compound highlighted its potential as a chemotherapeutic agent, with molecular docking studies suggesting inhibitory activity against specific receptors. This approach can identify novel drug candidates with high specificity and efficacy for various diseases (Alzoman et al., 2015).
特性
IUPAC Name |
2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S2/c1-2-21-15-19-18-13(11-22-14-16-9-6-10-17-14)20(15)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYVBDYZOYFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
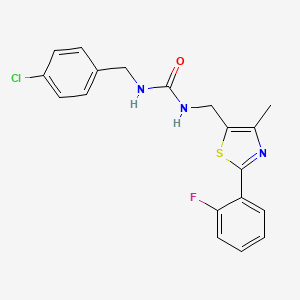
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2648853.png)
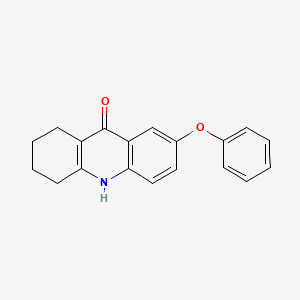
![2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2648856.png)
![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
![5-(4-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2648862.png)
![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)
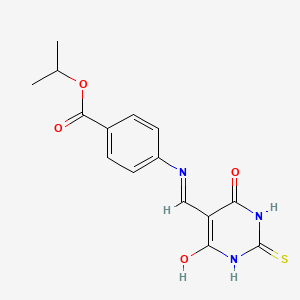

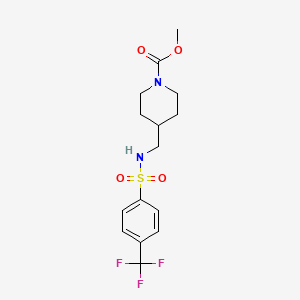
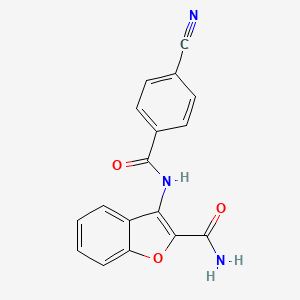
![2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2648872.png)
